

# Technical Guide: The Core Scientific Profile of XEN1101

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## Compound of Interest

Compound Name: XEN103

Cat. No.: B1682291

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Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following information pertains to XEN1101. Initial searches for "**XEN103**" did not yield relevant results, suggesting a possible typographical error. The data herein is focused on XEN1101, a compound extensively documented in preclinical and clinical research.

## Chemical Identity and Structure

XEN1101, also known as Encukalner or Azetukalner, is a novel, orally active, small molecule. [1][2] It is classified as a selective positive allosteric modulator of the Kv7.2/Kv7.3 (KCNQ2/3) voltage-gated potassium channels. [1][2]

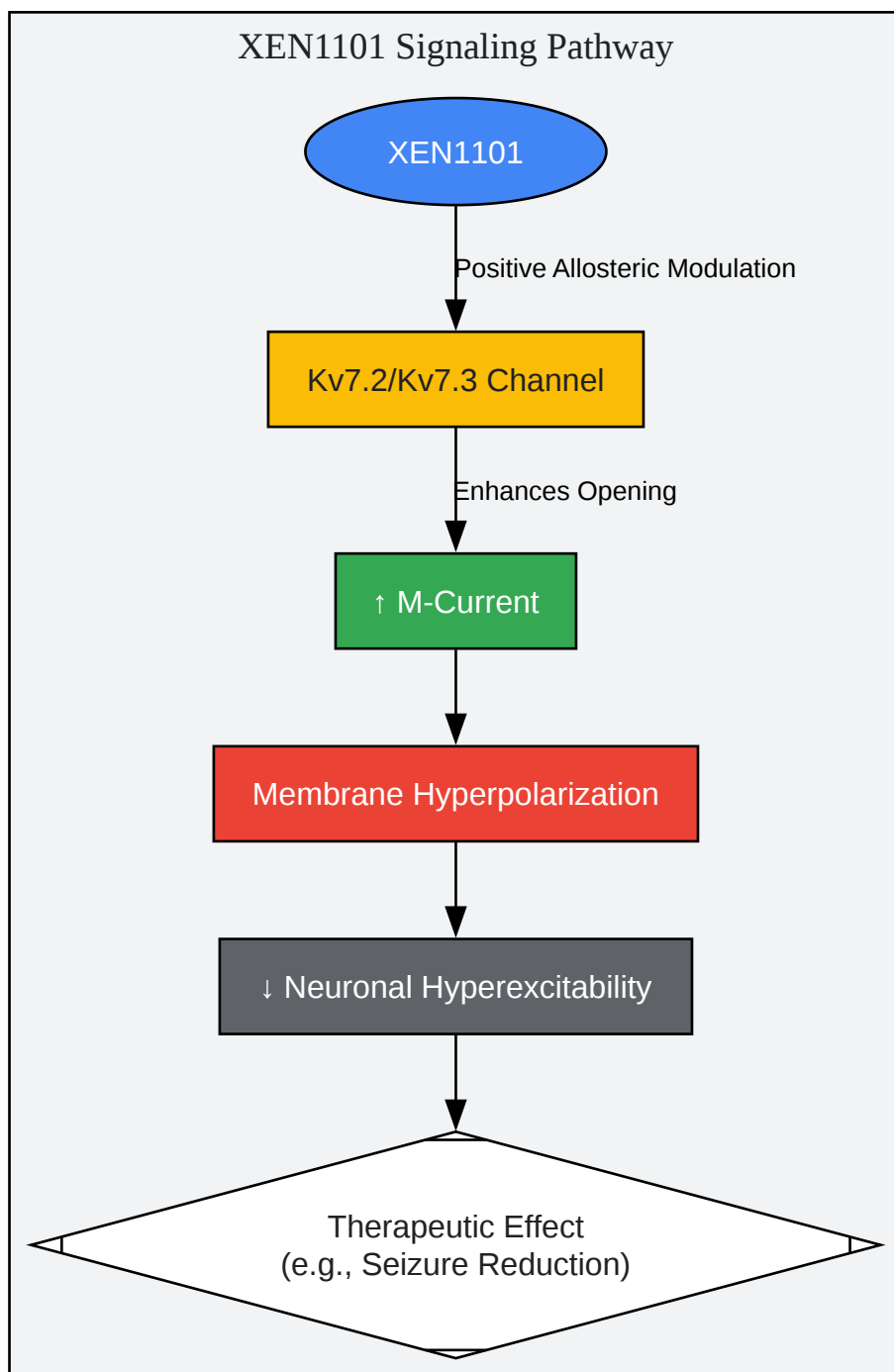
Chemical Name: N-[4-(6-fluoro-3,4-dihydroisoquinolin-2(1H)-yl)-2,6-dimethylphenyl]-3,3-dimethylbutanamide [1] Chemical Formula: C<sub>23</sub>H<sub>29</sub>FN<sub>2</sub>O [1] Molecular Weight: 368.49 g/mol [2] CAS Number: 1009344-33-5 [1][2]

The molecular structure of XEN1101 is distinct from earlier generation Kv7 channel openers like ezogabine. It features a tertiary aniline structure, which is designed to prevent the formation of chromophoric dimers associated with the skin and retinal pigmentation seen with ezogabine. [3][4]

## Mechanism of Action: A Selective Potassium Channel Opener

XEN1101 exerts its therapeutic effects by targeting neuronal Kv7.2/Kv7.3 potassium channels, which are critical regulators of neuronal excitability.[3][5] These channels are responsible for the M-current, a subthreshold potassium current that stabilizes the neuronal membrane potential and reduces repetitive firing. By enhancing the opening of these channels, XEN1101 increases the M-current, thereby hyperpolarizing the neuronal membrane and decreasing neuronal hyperexcitability, which is a hallmark of conditions like epilepsy.[1][5]

Preclinical studies have demonstrated that XEN1101 is a potent and selective modulator of Kv7.2/Kv7.3 channels.[6] It is approximately 20-fold more potent than ezogabine in potentiating Kv7.2/Kv7.3 heterotetramers.[6] Furthermore, it exhibits selectivity for Kv7.2/7.3 over other Kv7 channel subtypes, such as Kv7.3/7.5 and Kv7.4.[2]



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Caption: Signaling pathway of XEN1101.

## Preclinical and Clinical Data

XEN1101 has undergone extensive evaluation in both preclinical models and human clinical trials, primarily for the treatment of focal epilepsy and major depressive disorder.

Table 1: Phase 2b 'X-TOLE' Clinical Trial Efficacy in Focal Epilepsy[5]

Treatment Group (once daily)	Median Percent Reduction in Monthly Focal Seizure Frequency	Responder Rate (≥50% reduction in seizures)
XEN1101 25 mg	52.8% (p<0.001 vs placebo)	54.5% (p<0.001 vs placebo)
XEN1101 20 mg	46.4% (p<0.001 vs placebo)	43.1% (p<0.001 vs placebo)
XEN1101 10 mg	33.2% (p=0.037 vs placebo)	28.3% (p=0.037 vs placebo)
Placebo	18.2%	14.9%

Table 2: Phase 2 'X-NOVA' Clinical Trial Efficacy in Major Depressive Disorder[7]

Treatment Group (once daily)	Mean Reduction in MADRS Score at Week 6
XEN1101 20 mg	16.94
XEN1101 10 mg	15.61
Placebo	13.90

Table 3: Common Treatment-Emergent Adverse Events (TEAEs) in the 'X-TOLE' Study[5]

Adverse Event	Incidence in XEN1101 Groups (All Doses)
Dizziness	24.6%
Somnolence	15.6%
Fatigue	10.9%

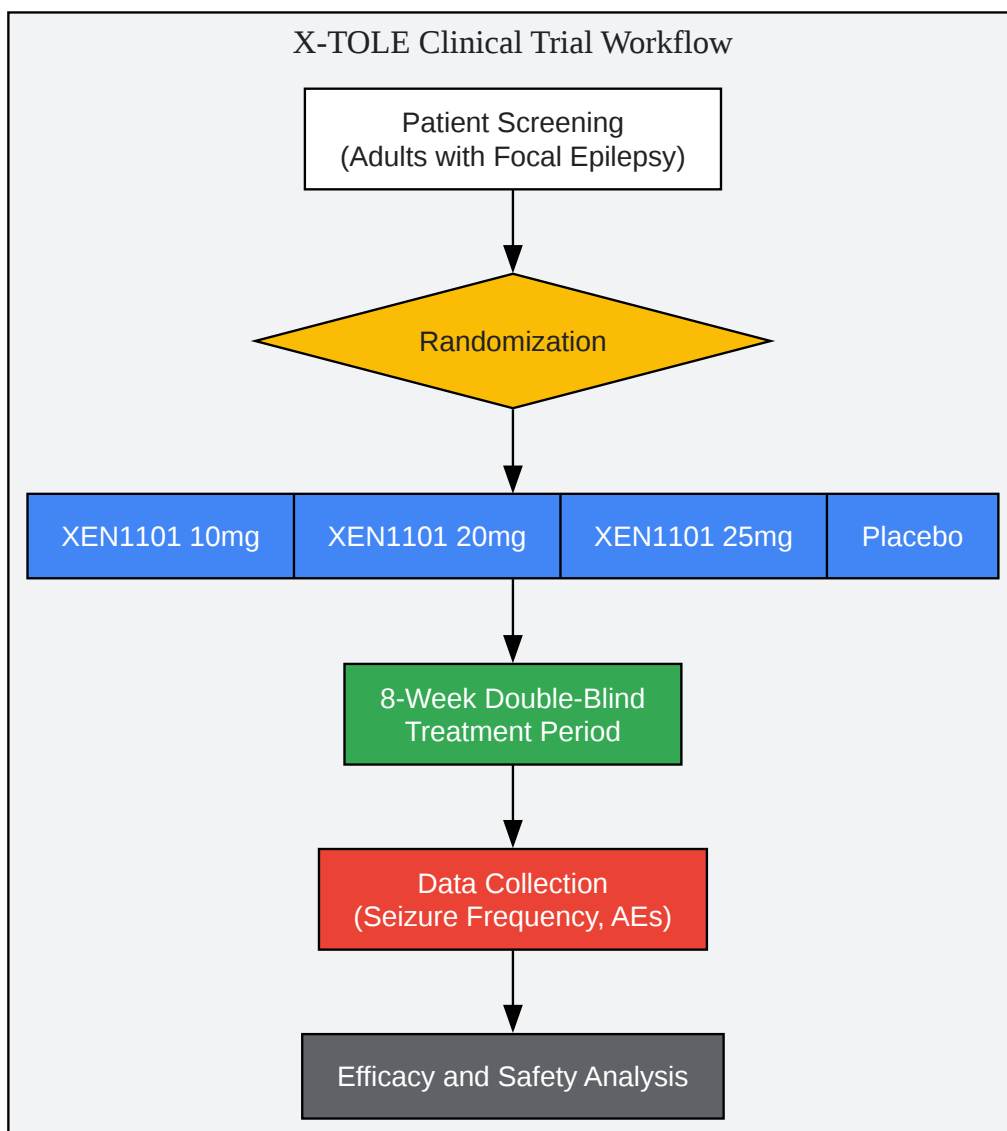
Table 4: Common Treatment-Emergent Adverse Events (TEAEs) in the 'X-NOVA' Study (20 mg dose)[7]

Adverse Event	Incidence in XEN1101 20 mg Group	Incidence in Placebo Group
Dizziness	17.9%	7.3%
Somnolence	10.7%	1.8%
Headache	8.9%	12.7%
Disturbance in Attention	8.9%	0%

## Experimental Protocols

Detailed, step-by-step experimental protocols for the clinical trials are proprietary. However, the methodologies can be summarized based on the published study designs.

- Objective: To assess the clinical efficacy, safety, and tolerability of XEN1101 as an adjunctive treatment for adults with focal epilepsy.
- Design: A randomized, double-blind, placebo-controlled, parallel-group, multi-center study.[8][9]
- Participants: Adult patients with a history of difficult-to-treat focal seizures.
- Intervention: Patients were randomized to receive once-daily doses of XEN1101 (10 mg, 20 mg, or 25 mg) or placebo for an 8-week treatment period.[8][9]
- Primary Endpoint: The median percent change from baseline in monthly focal seizure frequency.[8]
- Key Secondary Endpoint: Responder analysis, defined as the proportion of patients achieving a  $\geq 50\%$  reduction in monthly focal seizure frequency.



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Caption: Workflow of the X-TOLE clinical trial.

- Objective: To evaluate the clinical efficacy, safety, and tolerability of XEN1101 in patients with moderate to severe major depressive disorder (MDD).[7]
- Design: A randomized, double-blind, placebo-controlled, proof-of-concept study.[7]
- Participants: 168 patients diagnosed with moderate to severe MDD.[7]
- Intervention: Patients received either 10 mg or 20 mg of XEN1101, or placebo, for a duration of 6 weeks.[7]
- Primary Endpoint: The change in the Montgomery-Åsberg Depression Rating Scale (MADRS) score at week 6.[7]

## Safety and Tolerability Profile

Across clinical trials, XEN1101 has been generally well-tolerated. The adverse events reported are consistent with other anti-seizure medications.[5] In the 'X-TOLE' study, the incidence of treatment-emergent adverse events (TEAEs) was dose-dependent. In the 'X-NOVA' study for MDD, discontinuation rates due to TEAEs were low and comparable across treatment and placebo groups.[7] Notably, no serious adverse events were reported in the XEN1101 treatment arms in the 'X-NOVA' study, and the compound was not associated with clinically significant weight gain or sexual dysfunction.[7]

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- To cite this document: BenchChem. [Technical Guide: The Core Scientific Profile of XEN1101]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682291#what-is-the-chemical-structure-of-xen103]

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